Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]-
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Overview
Description
Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- is a chemical compound with the molecular formula C13H20ClNO2 It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring via a propoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also inhibit certain enzymes or modulate signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Dimethylamino)phenyl]ethanone
- 1-[3-(Dimethylamino)phenyl]ethanone
- 4-[3-(Dimethylamino)propoxy]benzonitrile hydrochloride
- 4-[3-(Dimethylamino)propoxy]benzaldehyde oxime hydrochloride
Uniqueness
Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
62416-92-6 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-[4-[3-(dimethylamino)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C13H19NO2/c1-11(15)12-5-7-13(8-6-12)16-10-4-9-14(2)3/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
CNWCATHDRJEQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN(C)C |
Origin of Product |
United States |
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